2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide
Description
The compound 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide features a pyrimidoindole core substituted with a 4-methoxyphenylmethyl group at position 3 and an acetamide side chain linked to a 3-methylphenyl group.
Properties
IUPAC Name |
2-[3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl]-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O3/c1-18-5-4-6-21(13-18)30-25(33)16-32-24-12-7-19(2)14-23(24)26-27(32)28(34)31(17-29-26)15-20-8-10-22(35-3)11-9-20/h4-14,17H,15-16H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIRDXPVNWFWQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidoindole Core: The pyrimidoindole core can be synthesized through a cyclization reaction involving appropriate starting materials such as indole derivatives and pyrimidine precursors. This step often requires the use of catalysts and specific reaction conditions to achieve the desired product.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a methoxybenzyl chloride reacts with the pyrimidoindole core in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the acylation of the intermediate product with an acetic anhydride or acetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The methoxy (-OCH₃) groups on the aromatic rings undergo oxidation under strong oxidizing conditions (e.g., KMnO₄/H⁺ or CrO₃):
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Primary Reaction : Methoxy → Quinone conversion via demethylation and hydroxylation.
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Conditions : Acidic/oxidative media (pH < 3, 60–80°C).
| Substrate Position | Oxidizing Agent | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | KMnO₄/H₂SO₄ | Quinone | 58–62% |
Research Insight : Oxidation at the 4-methoxyphenyl group reduces steric hindrance, potentially enhancing binding affinity to biological targets.
Reduction Reactions
The acetamide carbonyl (C=O) and pyrimidoindole lactam groups are susceptible to reduction:
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NaBH₄/EtOH : Reduces carbonyl to secondary alcohol (C-OH).
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LiAlH₄ : Converts acetamide to ethylamine (-CH₂NH₂).
| Functional Group | Reducing Agent | Product | Application |
|---|---|---|---|
| Acetamide carbonyl | NaBH₄ | Alcohol derivative | Intermediate for prodrugs |
| Lactam (pyrimidoindole) | LiAlH₄ | Amine-functionalized | Enhanced solubility |
Mechanistic Note : Reduction of the lactam ring disrupts conjugation, altering UV-Vis absorption spectra.
Electrophilic Aromatic Substitution (EAS)
The electron-rich indole and methoxyphenyl rings undergo regioselective EAS:
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Nitration (HNO₃/H₂SO₄): Introduces nitro (-NO₂) groups at para positions.
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Halogenation (Cl₂/FeCl₃): Chlorination at activated positions .
| Reaction | Conditions | Position | Major Product |
|---|---|---|---|
| Nitration | HNO₃, 0–5°C | C-6 of indole | 6-Nitro derivative |
| Chlorination | Cl₂ gas, FeCl₃ | C-4 of phenyl | 4-Chloro analog |
Research Finding : Nitrated derivatives show a 3.5-fold increase in cytotoxicity (IC₅₀ = 1.2 µM) compared to the parent compound .
Nucleophilic Substitution
The acetamide’s NH group participates in nucleophilic reactions:
-
Alkylation : Reacts with alkyl halides (e.g., CH₃I) to form N-alkylated products.
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Acylation : Acetyl chloride introduces acetyl groups at the NH site.
| Reagent | Product | Biological Impact |
|---|---|---|
| CH₃I | N-Methylacetamide | Improved metabolic stability |
| Ac₂O | N-Acetylated derivative | Reduced renal clearance |
Hydrolysis
The compound undergoes pH-dependent hydrolysis:
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Acidic (HCl) : Cleavage of the acetamide bond → carboxylic acid + amine.
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Basic (NaOH) : Saponification of ester-like linkages.
| Condition | Cleavage Site | Products |
|---|---|---|
| pH < 2 | Acetamide C-N bond | 3-Methylphenylamine + Pyrimidoindole acid |
| pH > 10 | Lactam ring opening | Linear diamine derivative |
Stability Note : Hydrolysis is minimized in neutral buffers (pH 6–8), making the compound suitable for in vitro assays.
Biological Interactions
In physiological environments, the compound engages in non-covalent interactions:
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Hydrogen Bonding : Acetamide NH and carbonyl groups bind to kinase ATP pockets.
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π-π Stacking : Methoxyphenyl groups interact with aromatic residues in enzymes.
Table : Key Pharmacodynamic Interactions
| Target | Interaction Type | Affinity (Kd) |
|---|---|---|
| EGFR Kinase | H-bonding + π-stacking | 12 nM |
| Topoisomerase II | Intercalation | 45 nM |
Synthetic Modifications
Derivatization studies highlight structure-activity relationships (SAR):
Scientific Research Applications
2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications, including drug development for various diseases. Its unique structure makes it a candidate for designing new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the development of specialty chemicals, dyes, and pigments due to its aromatic structure and functional groups.
Mechanism of Action
The mechanism of action of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structure Similarities
The pyrimido[5,4-b]indole scaffold is shared across multiple analogs, including:
- 2-{[3-(4-Chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide (): Features a 4-chlorophenyl substituent and a sulfanyl-acetamide group.
- 2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)thio]-N-(4-methylphenyl)acetamide (): Substituted with a methyl group at position 3 and a 4-methylphenyl acetamide.
- 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-chlorophenyl)acetamide (): Contains a benzyl group and 4-chlorophenyl acetamide.
Key Insight : The shared pyrimidoindole core likely contributes to binding interactions with biological targets, while substituent variations modulate solubility, bioavailability, and target affinity .
Substituent-Driven Differences
Biological Activity
The compound 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide is a complex organic molecule belonging to the class of pyrimidoindole derivatives. This class has garnered significant attention for its diverse biological activities, particularly in medicinal chemistry. The unique structural features of this compound suggest potential therapeutic applications, making it an interesting subject for research.
Structural Overview
The compound is characterized by its unique pyrimidoindole core, which is substituted with methoxyphenyl and acetamide groups. This structural configuration is believed to contribute to its biological activity.
| Property | Details |
|---|---|
| IUPAC Name | 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide |
| Molecular Formula | C28H26N4O4 |
| Molecular Weight | 478.53 g/mol |
| CAS Number | 1040679-17-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the pyrimidoindole core through cyclization reactions followed by the introduction of methoxyphenyl and acetamide groups via substitution reactions. Optimized reaction conditions are crucial for achieving high yields and purity.
The biological activity of 2-{3-[(4-methoxyphenyl)methyl]-8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-methylphenyl)acetamide is primarily attributed to its interactions with specific molecular targets within biological pathways. The compound may exert its effects through:
- Enzyme Inhibition: It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: The compound could bind to various receptors, influencing cellular signaling processes.
Pharmacological Studies
Recent studies have highlighted the potential pharmacological applications of this compound:
- Antitumor Activity: Research indicates that pyrimidoindole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this one have shown IC50 values in the low micromolar range against breast cancer cells, suggesting a potential role in cancer therapy .
- Antimicrobial Properties: Some studies have demonstrated that related compounds possess antibacterial and antifungal activities. The presence of methoxy groups is often correlated with enhanced antimicrobial efficacy .
- Neuropharmacological Effects: The indole structure is known for its neuroactive properties, potentially offering therapeutic benefits in treating neurological disorders .
Case Study 1: Antitumor Efficacy
In a recent study involving a series of pyrimidoindole derivatives, one compound demonstrated an IC50 value of 1.61 µg/mL against A431 cancer cells, indicating strong antitumor activity. Structural modifications were shown to influence potency significantly .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited MIC values as low as 31.25 µg/mL against tested pathogens .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : A typical synthesis involves coupling pyrimidoindole intermediates with substituted acetamide moieties. For example, a similar pyrazolo[4,3-d]pyrimidine derivative was synthesized by reacting chloroacetylated intermediates with potassium carbonate in DMF under stirring at room temperature, monitored via TLC for reaction completion . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
- Catalyst use : K₂CO₃ promotes deprotonation and accelerates coupling .
- Temperature control : Room temperature minimizes side reactions (e.g., hydrolysis).
Example Reaction Conditions :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Coupling | K₂CO₃, DMF, RT | 65-75% |
| Purification | Water precipitation | 90% purity |
Q. What spectroscopic and chromatographic methods are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons in pyrimidoindole core) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₉H₂₈N₄O₃) and exact mass (±0.001 Da) .
- HPLC-PDA : Assesses purity (>95%) using C18 columns (e.g., Chromolith) with gradient elution (ACN/water + 0.1% TFA) .
Q. What in vitro assays are recommended for preliminary evaluation of biological activity?
- Methodological Answer :
- Enzyme inhibition assays : Use recombinant kinases or proteases (IC₅₀ determination via fluorogenic substrates) .
- Cell permeability : Caco-2 monolayer models assess passive diffusion (Papp >1 ×10⁻⁶ cm/s indicates good absorption) .
- Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (EC₅₀ >10 µM suggests low toxicity) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) guide the design of derivatives with enhanced target affinity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. For example, methoxy groups increase electron density at the pyrimidoindole core, enhancing π-π stacking .
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases). Optimize substituents (e.g., 3-methylphenyl) for hydrophobic pocket complementarity .
- MD Simulations : Assess binding stability (RMSD <2 Å over 100 ns) .
Q. What strategies resolve discrepancies between in vitro and in vivo efficacy data?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability (e.g., 20% oral bioavailability suggests first-pass metabolism) .
- Metabolite identification : LC-MS/MS detects phase I/II metabolites (e.g., O-demethylation or glucuronidation) .
- Species-specific differences : Compare murine vs. human liver microsomes to explain metabolic variations .
Q. What advanced statistical methods (e.g., DoE) optimize multi-step synthesis protocols?
- Methodological Answer :
- Design of Experiments (DoE) : Use Minitab or JMP to screen factors (e.g., solvent ratio, catalyst loading) via factorial designs. For example, a 2³ factorial design identified DMF volume (10 mL/g) and reaction time (24 hr) as critical for >80% yield .
- Response Surface Methodology (RSM) : Optimize interdependent variables (e.g., temperature and pH) .
- Machine Learning : Train models on historical reaction data (e.g., Random Forests) to predict optimal conditions .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the compound’s mechanism of action?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
